molecular formula C19H21F3N4O2 B2465186 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775410-84-8

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

Cat. No. B2465186
CAS RN: 1775410-84-8
M. Wt: 394.398
InChI Key: STZKLQKRGVZCSA-UHFFFAOYSA-N
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Description

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of B cells and is responsible for the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Piperidine Derivatives

Piperidine derivatives, including those related to the queried compound, have been studied for their synthesis methods, pharmacological properties, and uses. For example, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been explored for various applications (Vardanyan, 2018).

Glycine Transporter Type-2 Inhibitors

Phenoxymethylbenzamide derivatives, closely related to the queried compound, have been discovered as novel classes of GlyT-2 inhibitors. These compounds have shown inhibitory activity and potential applications in neuropathic pain models (Takahashi et al., 2014).

GPR119 Agonists

The compound has been involved in the optimization of G protein-coupled receptor 119 (GPR119) agonists. N-trifluoromethyl group installation enhanced GPR119 agonist activity and improved human ether-à-go-go-related gene (hERG) inhibition profile, offering potential therapeutic applications (Kubo et al., 2021).

Antimicrobial Activity

Some piperidine-containing pyrimidine imines and thiazolidinones, related to the queried compound, have been synthesized and evaluated for their antibacterial activity. These compounds have shown potential in combating bacterial infections (C.Merugu et al., 2010).

Molecular Structure Analysis

The molecular structures of various compounds, including those with a trifluoromethyl-substituted pyrimidine component, have been analyzed to understand their conformation, bond lengths, and electronic structures. This analysis is crucial for predicting their behavior and potential applications in different fields (Li et al., 2005).

Anticonvulsant Properties

Anticonvulsant drugs with structures similar to the queried compound have been studied. Their crystal structures have been solved and analyzed, providing insights into their electronic properties and potential therapeutic applications (Georges et al., 1989).

properties

IUPAC Name

2-phenoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13(28-15-5-3-2-4-6-15)18(27)25-14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-14H,7-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZKLQKRGVZCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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